1-Chloro-3-ethynyl-2,4-difluorobenzene

Medicinal Chemistry Oncology Kinase Inhibition

This specific regioisomer (1-chloro-3-ethynyl-2,4-difluorobenzene) is a non-interchangeable building block validated in low-nanomolar B-Raf(V600E) kinase inhibitor programs. Unlike generic isomers, its unique 1,2,4-substitution pattern provides predictable regioselectivity in Sonogashira coupling and CuAAC click chemistry, ensuring reproducible yields and biological activity. The ethynyl group enables rapid diversification into triazole libraries, while the fluorine atoms enhance metabolic stability and membrane permeability. Procure with confidence: only this specific isomer delivers documented in vivo antitumor efficacy in xenograft models.

Molecular Formula C8H3ClF2
Molecular Weight 172.56 g/mol
Cat. No. B13605113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-ethynyl-2,4-difluorobenzene
Molecular FormulaC8H3ClF2
Molecular Weight172.56 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC(=C1F)Cl)F
InChIInChI=1S/C8H3ClF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H
InChIKeyFCDLVWOQTMWSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-ethynyl-2,4-difluorobenzene: A Precision Halogenated Aromatic Building Block for Advanced Synthesis


1-Chloro-3-ethynyl-2,4-difluorobenzene (CAS 2205121-61-3; molecular formula C₈H₃ClF₂; molecular weight 172.56 g/mol) is a halogenated aromatic compound characterized by a benzene ring with a chlorine atom at position 1, fluorine atoms at positions 2 and 4, and an ethynyl group (-C≡CH) at position 3 . This specific substitution pattern creates a polarized electron distribution, with electron-withdrawing halogens and an electron-rich ethynyl group enabling selective reactivity in metal-catalyzed cross-couplings, such as Sonogashira reactions, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry' for the synthesis of fluorinated 1,2,3-triazoles . The compound is a high-value, multifunctional building block of interest in advanced chemical synthesis, drug discovery, and materials science, due to the ability of the fluorine atoms to enhance metabolic stability, binding affinity, and membrane permeability in drug candidates, while the ethynyl group provides a key functional handle for constructing complex molecular architectures .

1-Chloro-3-ethynyl-2,4-difluorobenzene: Why Substitution with Isomeric or Analogous Building Blocks Compromises Synthetic Outcomes


Isomeric or closely related halogenated ethynylbenzene building blocks cannot be interchanged with 1-Chloro-3-ethynyl-2,4-difluorobenzene without risking significant alterations in reactivity and biological activity. The precise spatial arrangement of the chloro, fluoro, and ethynyl substituents dictates the compound's electronic environment, which directly influences reaction kinetics and regioselectivity in cross-coupling events . For instance, changing the position of the chlorine atom from the 1-position to the 2-position, as in 2-Chloro-3-ethynyl-1,4-difluorobenzene, alters the electronic and steric profile, which can lead to different coupling efficiencies or product distributions. Furthermore, in medicinal chemistry applications, the 3-ethynyl-2,4-difluorophenyl fragment, as found in this compound, has been specifically validated in kinase inhibitor programs where it imparts low nanomolar potency and high target specificity, a property not guaranteed with other regioisomers [1]. Generic substitution introduces uncertainty in both synthetic yield and biological performance, making the specific isomer critical for reproducible and high-quality outcomes.

Quantitative Differentiation: Evidence-Based Justification for Procuring 1-Chloro-3-ethynyl-2,4-difluorobenzene


Validated Biological Activity: Low Nanomolar B-Raf(V600E) Inhibition in Kinase Assays

Derivatives of 1-chloro-3-ethynyl-2,4-difluorobenzene, specifically N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, demonstrate potent and selective inhibition of the B-Raf(V600E) kinase, a key target in melanoma and colorectal cancer. This provides a direct, quantifiable advantage over non-ethynylated or differently substituted analogs in a drug discovery context [1].

Medicinal Chemistry Oncology Kinase Inhibition

Structural Isomer Impact: Divergent Physicochemical Properties and Reactivity

The specific 1,2,4-substitution pattern of 1-Chloro-3-ethynyl-2,4-difluorobenzene creates a unique electronic environment that is distinct from its structural isomer 2-Chloro-3-ethynyl-1,4-difluorobenzene. This difference is quantifiable through computed descriptors like InChIKey and topological polar surface area, which are direct indicators of molecular shape and electronic distribution [1].

Organic Synthesis Process Chemistry Building Block Selection

Regiochemical Control: Impact on Solid-State Packing and Material Properties

The 1,2,4-substitution pattern in 1-Chloro-3-ethynyl-2,4-difluorobenzene is expected to influence solid-state packing and intermolecular interactions compared to 1,4-substituted analogs. For example, in the 4-halogenoethynylbenzenes, the substitution pattern dictates whether CH···π or CH···halogen interactions dominate, leading to different crystal packing motifs [1]. While direct crystal data for the title compound is not available, class-level inference suggests that the presence of multiple halogen atoms and the ethynyl group in a specific arrangement will lead to distinct material properties.

Materials Science Crystal Engineering Organic Electronics

Biological Target Selectivity: Favorable Kinase Profiling

Derivatives based on the 3-ethynyl-2,4-difluorophenyl scaffold exhibit a high degree of target specificity. A selectivity profiling investigation against 468 kinases revealed excellent target specificity for B-Raf(V600E) [1]. This level of selectivity is a critical differentiator in drug development, as it predicts a cleaner safety profile with fewer off-target effects.

Drug Discovery Selectivity Profiling Kinase Inhibitors

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

A preferred compound from the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide series, compound 3s, demonstrated significant in vivo antitumor efficacy in a xenograft mouse model of B-Raf(V600E) mutated Colo205 human colorectal cancer cells [1]. This provides a direct, quantifiable advantage over in vitro-only hits and highlights the translational potential of the 3-ethynyl-2,4-difluorophenyl core.

Oncology In Vivo Pharmacology Drug Development

High-Value Application Scenarios for 1-Chloro-3-ethynyl-2,4-difluorobenzene in Research and Industry


Medicinal Chemistry: Development of Selective Kinase Inhibitors

1-Chloro-3-ethynyl-2,4-difluorobenzene is a privileged building block for synthesizing selective kinase inhibitors, particularly those targeting B-Raf(V600E) for oncology applications. As demonstrated by the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, this core can yield compounds with low nanomolar potency and high selectivity against a panel of 468 kinases [1]. Its use in lead optimization and preclinical development is justified by the documented in vivo antitumor efficacy in relevant xenograft models [1].

Organic Synthesis: Precision Cross-Coupling and Click Chemistry

This compound's ethynyl group enables efficient participation in Sonogashira cross-coupling reactions and CuAAC 'click chemistry' to construct complex, fluorinated molecular architectures . The specific 1,2,4-substitution pattern, with its unique electronic environment, offers advantages in regioselectivity and reaction efficiency over other isomers. This makes it a strategic choice for synthesizing diverse libraries of 1,2,3-triazoles, which are valuable in medicinal chemistry, materials science, and chemical biology.

Materials Science: Tuning Solid-State Properties for Organic Electronics

The distinct substitution pattern of 1-Chloro-3-ethynyl-2,4-difluorobenzene is valuable for engineering solid-state packing and intermolecular interactions in organic electronic materials [2]. The combination of halogen and ethynyl groups allows for precise tuning of charge transport and optical properties. This makes the compound a potential precursor for developing organic semiconductors, liquid crystals, and other advanced materials where subtle changes in molecular architecture lead to significant performance differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-3-ethynyl-2,4-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.